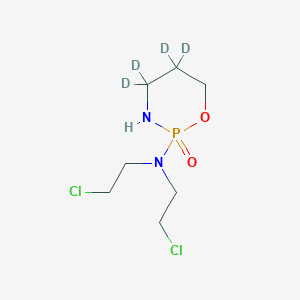
Cholest-5-EN-3-one
Übersicht
Beschreibung
Synthesis Analysis
Cholest-5-en-3-one synthesis involves the oxidation and isomerization of cholest-5-en-3β-ol (cholesterol) using pyridinium chlorochromate (PCC) in refluxing benzene, resulting in high yields. This method represents a simplified approach to synthesizing cholest-4-en-3-one, highlighting its importance in steroid chemistry (Parish et al., 1991).
Molecular Structure Analysis
The molecular structure of 3β-acetoxy cholest-5-ene was elucidated using XRD, spectroscopic techniques, and DFT calculations, revealing its crystallization in the monoclinic space group P21. Intermolecular interactions were analyzed through Hirshfeld surface analysis and fingerprint plots, providing insights into the structural characteristics and stability of the compound (Mashrai et al., 2020).
Chemical Reactions and Properties
Cholest-5-ene's synthesis and characterization involve examining the van der Waals interactions critical for the formation of its elementary structure. The identification of intermolecular contacts via Hirshfeld surface analysis and the investigation of its thermal, mechanical, and dielectrical properties provide a comprehensive understanding of cholest-5-ene's chemical behavior and reactivity (Shamsuzzaman et al., 2017).
Physical Properties Analysis
The study of cholest-5-ene's physical properties, such as thermal stability and hardness, reveals its robustness and potential application areas. The compound's stability up to 200°C and its increased hardness with the load provide valuable information for its utilization in various fields (Shamsuzzaman et al., 2017).
Chemical Properties Analysis
Cholest-5-en-3-one's chemical properties, such as its reactivity with different chemical reagents and its behavior under various conditions, were explored through its synthesis and interaction studies. These investigations shed light on its potential as a versatile intermediate in the synthesis of other steroid-based compounds (Parish et al., 1991).
Wissenschaftliche Forschungsanwendungen
Alleviating Hyperglycemia and Hyperinsulinemia : A study titled "The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice" by Nagao et al. (2021) in "Metabolites" found that Cholest-5-en-3-one helps in reducing hyperglycemia and hyperinsulinemia in obese mice. It achieves this by reducing the production of inflammatory cytokines and suppressing the NFα B signaling pathway (Nagao et al., 2021).
Applications in Obesity, Liver Disease, and Keratinization : The study "Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System" by Wu et al. (2015) in "Biochemistry Insights" highlights the positive uses of Cholest-4-en-3-one against obesity, liver disease, and keratinization. It also plays a role in the synthesis of steroid drugs (Wu et al., 2015).
Inhibiting Sterol Biosynthesis : A research paper by Pyrek et al. (1989) titled "Inhibitors of sterol synthesis. Characterization of side chain oxygenated derivatives formed upon incubation of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one with rat liver mitochondria" in "The Journal of Biological Chemistry" discussed how 3 beta-Hydroxy-5 alpha-cholest-8(14)-en-15-one is a potent inhibitor of sterol biosynthesis. This compound produces various side chain oxygenated derivatives when incubated with rat liver mitochondria (Pyrek et al., 1989).
Significant Hypocholesterolemic Activity : Another study, "Inhibitors of cholesterol biosynthesis. Further studies of the metabolism of 5α-cholest-8(14)-en-3β-ol-15-one in rat liver preparations" by Monger and Schroepfer (1988) in "Chemistry and Physics of Lipids," showed that 5α -Cholest-8(14)-en-3α-ol-15-one has significant hypocholesterolemic activity when administered orally to rodents and non-human primates (Monger & Schroepfer, 1988).
Suppression of Body Weight Gain and Serum Lipid Concentration : The study "The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice" by Suzuki et al. (1998) in "Bioorganic & Medicinal Chemistry Letters" found that Cholest-4-en-3-one and its derivatives are effective in suppressing body weight gain, body fat accumulation, and serum lipid concentration in mice (Suzuki et al., 1998).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLNOIGPMGLDB-GYKMGIIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208841 | |
| Record name | Cholest-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholest-5-EN-3-one | |
CAS RN |
601-54-7 | |
| Record name | Cholest-5-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLEST-5-EN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58D45D7T5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















